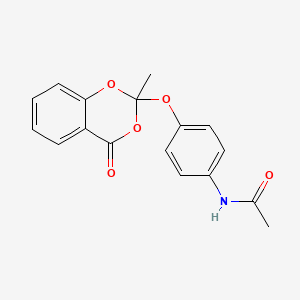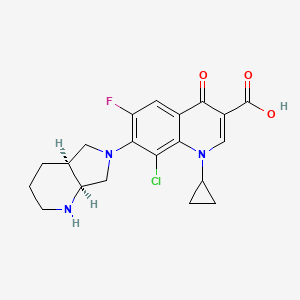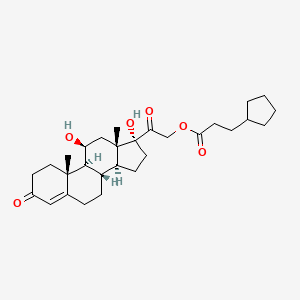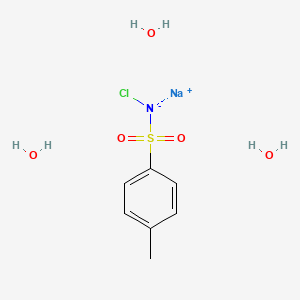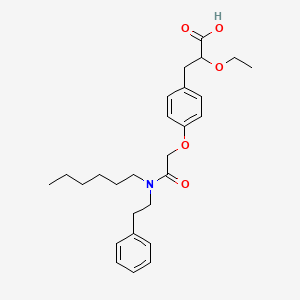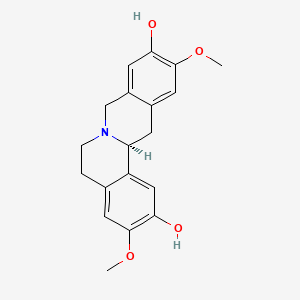
Govadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Govadine is a chemical compound that has recently gained attention due to its potential applications in scientific research. It is a synthetic derivative of a natural product called berberine, which is found in various plants and has been used in traditional medicine for centuries. Govadine has shown promise in various fields of research, including cancer treatment, diabetes management, and neurodegenerative diseases. In
Aplicaciones Científicas De Investigación
Cognitive Deficits in Schizophrenia : Govadine has been evaluated for its effects on cognitive deficits in schizophrenia. A study found that l-Govadine, but not d-govadine, blocked the disruptive effects of MK-801 on paired-associate learning in rats, a model for cognitive impairment in schizophrenia. This indicates its potential as a treatment for cognitive symptoms of schizophrenia (Lins, Phillips, & Howland, 2015).
Antipsychotic Efficacy : Research involving the D- and L-stereoisomers of Govadine demonstrated that L-Govadine improved measures predictive of antipsychotic efficacy, such as positive symptoms in schizophrenia, through antagonism of DA-D2 receptors. In contrast, D-Govadine showed potential as a cognitive enhancer in tasks dependent on prefrontal cortex function (Lapish et al., 2014).
Dopamine D1 and D2 Receptor Modulation : Govadine targets both dopamine D1 and D2 receptors, showing promise for the treatment of both positive and negative symptoms of schizophrenia. Its unique interaction with dopamine receptors underlines its potential as an antipsychotic agent (Zhai, Miller, & Sammis, 2012).
Conditioned Avoidance Responding : A study comparing D,L-Govadine with other antipsychotics found that it produced a consistent effect across administrations in a conditioned avoidance responding task, suggesting a desirable profile for a candidate antipsychotic compound (Ashby, Lapish, & Phillips, 2015).
Effects on Conditioned Place Preference : Govadine has been studied for its effects on conditioned associations and extinction learning, particularly in the context of amphetamine or food reward. This research suggests Govadine's potential application in treating psychostimulant drug dependence (Nesbit, Dias, & Phillips, 2017).
Cognitive Flexibility and Schizophrenia : Govadine's effects on cognitive flexibility, a key deficit in schizophrenia, have been explored. The d-enantiomer improved set-shifting, a form of cognitive flexibility, suggesting its potential as a treatment for cognitive deficiencies related to schizophrenia (Dalton, Floresco, & Phillips, 2021).
Prepulse Inhibition and Schizophrenia : The effects of Govadine on prepulse inhibition (PPI), a measure of sensorimotor gating disrupted in schizophrenia, have been investigated. L-govadine, in particular, showed promise in blocking PPI disruption, supporting further testing of l-govadine as an antipsychotic (Lins, Marks, Phillips, & Howland, 2017).
Propiedades
Número CAS |
60342-43-0 |
|---|---|
Nombre del producto |
Govadine |
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(13aS)-3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
Clave InChI |
FQPSOJRHFJUUMC-HNNXBMFYSA-N |
SMILES isomérico |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
SMILES canónico |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Otros números CAS |
60342-43-0 |
Sinónimos |
(-)-Govadine; (S)-Govadine; (S)-(-)-5,8,13,13a-Tetrahydro-3,11-dimethoxy-6H-dibenzo(a,g)quinolizine-2,10-diol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



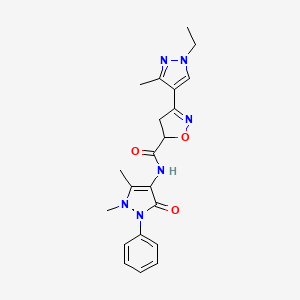
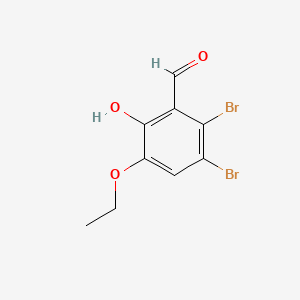
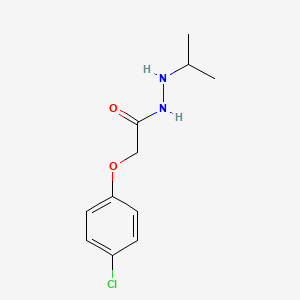
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
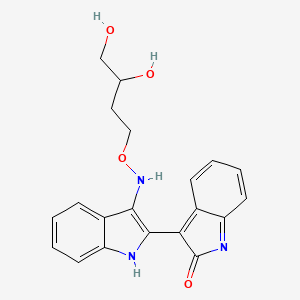
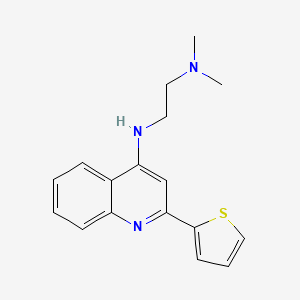
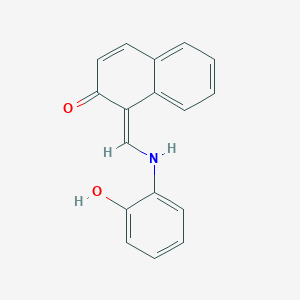
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
